methyl 3-(2-chloro-6-nitrophenoxy)benzoate
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Overview
Description
Methyl 3-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as MCNPB and is synthesized using specific methods.
Scientific Research Applications
MCNPB has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, MCNPB has been studied for its potential use as a dye and in the production of other chemicals.
Mechanism of Action
The mechanism of action of MCNPB is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways. In medicine, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. In agriculture, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects.
Biochemical and Physiological Effects:
MCNPB has been found to exhibit various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been found to cause paralysis and death in insects. However, the effects of MCNPB on humans and the environment are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MCNPB in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity, making it a popular choice for studying various biological processes. However, one limitation of using MCNPB is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of MCNPB. In medicine, it could potentially be used as a treatment for various inflammatory and cancer-related conditions. In agriculture, it could be further studied for its potential use as a pesticide. Additionally, its use in industry could be further explored for the production of dyes and other chemicals.
Conclusion:
In conclusion, MCNPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent biological activity. However, its potential toxicity requires careful handling and disposal. There are several future directions for the study of MCNPB, including its use in medicine, agriculture, and industry.
Synthesis Methods
MCNPB is synthesized using a specific method that involves the reaction of 3-hydroxybenzoic acid with 2-chloro-6-nitrophenol in the presence of thionyl chloride. The resulting product is then treated with methyl alcohol to obtain MCNPB. This method is relatively simple and efficient, making it a popular choice for synthesizing MCNPB.
properties
IUPAC Name |
methyl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-4-2-5-10(8-9)21-13-11(15)6-3-7-12(13)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRCKQDQVKEMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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